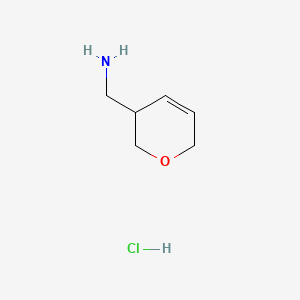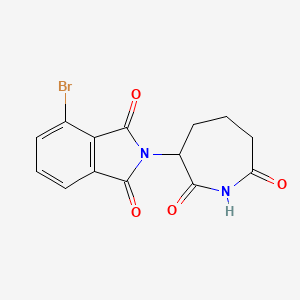
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a bromine atom and a dioxoazepane ring, making it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining precise control over reaction parameters, ensuring consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications .
Applications De Recherche Scientifique
4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This interaction can lead to changes in cellular processes, such as protein degradation, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Another immunomodulatory drug, lenalidomide, is used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Similar to thalidomide and lenalidomide, pomalidomide is used for its anti-cancer and anti-inflammatory effects.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a bromine atom and a dioxoazepane ring. This structural feature enhances its reactivity and allows for the development of novel derivatives with potentially improved therapeutic properties.
Propriétés
Formule moléculaire |
C14H11BrN2O4 |
|---|---|
Poids moléculaire |
351.15 g/mol |
Nom IUPAC |
4-bromo-2-(2,7-dioxoazepan-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H11BrN2O4/c15-8-4-1-3-7-11(8)14(21)17(13(7)20)9-5-2-6-10(18)16-12(9)19/h1,3-4,9H,2,5-6H2,(H,16,18,19) |
Clé InChI |
KXDJWOIPKLQSRG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)NC(=O)C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


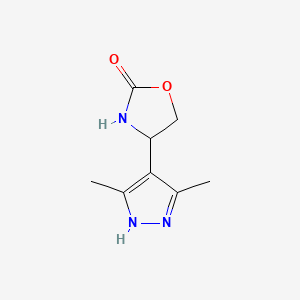
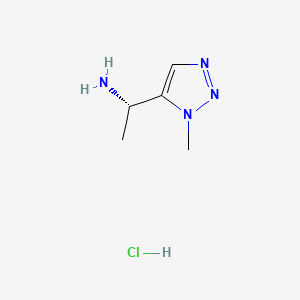
![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
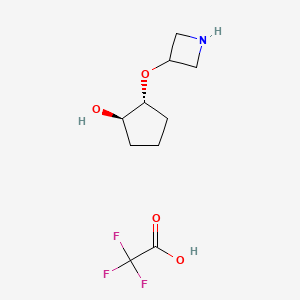
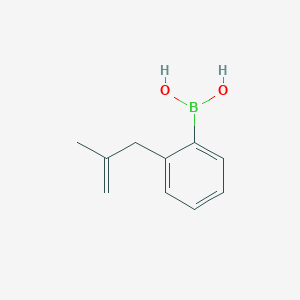
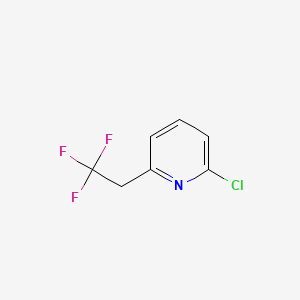
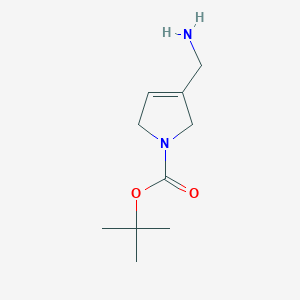

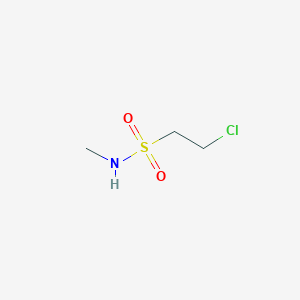
![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)
